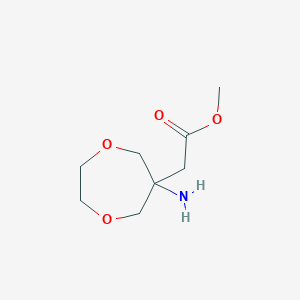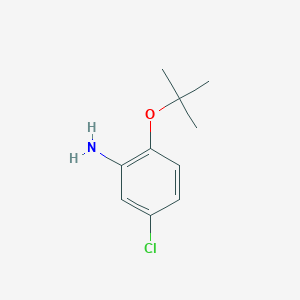![molecular formula C10H11ClN2S B13303807 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable chloropyrimidine derivative. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(Butan-2-yl)-4-aminothieno[2,3-d]pyrimidine, while oxidation might produce a sulfoxide or sulfone derivative.
Wissenschaftliche Forschungsanwendungen
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with potential anticancer activity.
Quinazoline: Widely studied for its role in cancer therapy as an epidermal growth factor receptor (EGFR) inhibitor.
Uniqueness
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific thieno[2,3-d]pyrimidine scaffold, which provides distinct electronic and steric properties. These properties can lead to selective binding to certain protein kinases, making it a valuable compound in targeted cancer therapy .
Eigenschaften
Molekularformel |
C10H11ClN2S |
|---|---|
Molekulargewicht |
226.73 g/mol |
IUPAC-Name |
2-butan-2-yl-4-chlorothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-3-6(2)9-12-8(11)7-4-5-14-10(7)13-9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
UZWBCUZNRMQDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC2=C(C=CS2)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
![3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)

![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)

![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)



![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)

![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
